Technical Whitepaper: N-(2-cyanoethyl)alanyl-alanine (9CI) – Synthesis, Properties, and Applications in Peptidomimetics
Technical Whitepaper: N-(2-cyanoethyl)alanyl-alanine (9CI) – Synthesis, Properties, and Applications in Peptidomimetics
Executive Summary
The modification of peptides via N-terminal alkylation is a cornerstone strategy in modern drug development and peptidomimetic design. Alanine, N-(2-cyanoethyl)alanyl- (9CI) , commonly referred to as N-(2-cyanoethyl)alanyl-alanine (CE-Ala-Ala), is a specialized dipeptide derivative characterized by a cyanoethyl group covalently attached to the N-terminal secondary amine. This in-depth guide explores the physicochemical profiling, mechanistic synthesis via aza-Michael addition, and the strategic applications of this compound in enhancing proteolytic stability and serving as a precursor for polyamine-peptide conjugates.
Physicochemical Profiling & Structural Analysis
Understanding the baseline properties of CE-Ala-Ala is critical for predicting its behavior in biological assays and synthetic workflows. The addition of the 2-cyanoethyl moiety alters the isoelectric point of the native alanyl-alanine dipeptide, reducing the basicity of the N-terminus while introducing a highly polar, hydrogen-bond-accepting nitrile group.
Below is the consolidated quantitative data for CE-Ala-Ala :
| Property | Value | Structural Implication |
| CAS Registry Number | 106659-81-8 | Unique identifier for regulatory compliance. |
| Molecular Formula | C₉H₁₅N₃O₃ | Confirms 1:1:1 stoichiometry of cyanoethyl:Ala:Ala. |
| Molecular Weight | 213.23 g/mol | Low molecular weight, favorable for membrane permeability. |
| H-Bond Donors | 3 | Secondary amine, amide NH, and carboxylic OH. |
| H-Bond Acceptors | 4 | Nitrile N, amide O, and carboxylic O (x2). |
| Rotatable Bonds | 6 | High conformational flexibility in the N-terminal tail. |
| Topological Polar Surface Area | ~104 Ų | Indicates moderate aqueous solubility and polar interactions. |
Mechanistic Pathways: The Aza-Michael Addition
The synthesis of N-(2-cyanoethyl) amino acids and peptides is classically achieved through an aza-Michael addition . In this reaction, the unprotonated N-terminal amine of the peptide acts as a nucleophile, attacking the electron-deficient β-carbon of acrylonitrile (the Michael acceptor).
Causality in Experimental Design
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pH Control: The reaction must be buffered between pH 8.5 and 9.0. This specific range is chosen because it is slightly above the pKa of the N-terminal amine (~8.2), ensuring a sufficient concentration of the nucleophilic deprotonated species. Exceeding pH 10 is avoided to prevent base-catalyzed hydrolysis of the internal peptide bond.
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Temperature Regulation: Acrylonitrile is highly reactive and prone to exothermic, anionic polymerization. Maintaining the reaction at 0–5 °C during the initial addition suppresses radical formation and favors the thermodynamic mono-alkylation of the amine over poly-cyanoethylation.
Figure 1: Aza-Michael addition pathway for the synthesis of N-(2-cyanoethyl)alanyl-alanine.
Experimental Protocol: Synthesis and Purification
To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Each phase includes checkpoints to verify the success of the transformation before proceeding.
Step 1: Preparation of the Nucleophile
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Suspend 10 mmol of L-alanyl-L-alanine in 20 mL of a 1:1 mixture of distilled water and 1,4-dioxane.
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Adjust the pH to 8.8 using 1M NaOH. Validation: The peptide should fully dissolve as the zwitterion converts to the anionic carboxylate/neutral amine form.
Step 2: Controlled Cyanoethylation
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Chill the reaction vessel in an ice-water bath to 0–5 °C.
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Add 11 mmol (1.1 equivalents) of highly pure acrylonitrile dropwise over 30 minutes under vigorous magnetic stirring.
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Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 16 hours.
Step 3: Reaction Monitoring (Self-Validation)
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Perform Thin-Layer Chromatography (TLC) using a silica gel plate (Eluent: Butanol/Acetic Acid/Water 4:1:1).
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Stain with Ninhydrin and heat. Validation: The starting material (primary amine) will stain a deep purple/blue, whereas the successful N-(2-cyanoethyl) product (secondary amine) will exhibit a distinct color shift to a yellow or light brown spot with a higher Rf value.
Step 4: Ion-Exchange Purification
Because the product remains highly polar and zwitterionic at neutral pH, traditional solvent extraction is inefficient.
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Adjust the reaction mixture to pH 3.0 using 1M HCl to fully protonate the carboxylic acid and amine.
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Load the mixture onto a strong cation-exchange resin column (e.g., Dowex 50W-X8, H⁺ form).
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Wash the column with 3 column volumes of distilled water to remove unreacted acrylonitrile and dioxane.
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Elute the target peptide using a 2M aqueous ammonia solution.
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Pool the ninhydrin-positive fractions, concentrate under reduced pressure to remove ammonia, and lyophilize to yield CE-Ala-Ala as a white powder.
Applications in Drug Development & Biochemistry
The strategic integration of the 2-cyanoethyl group into peptide scaffolds serves two primary functions in advanced biochemical research:
A. Peptidomimetics and Proteolytic Stability
Native dipeptides are rapidly degraded in vivo by exopeptidases (specifically aminopeptidases that cleave the N-terminal residue). By converting the primary N-terminal amine into a secondary amine via cyanoethylation, the peptide bond becomes sterically shielded and electronically altered. This modification drastically increases the biological half-life of the peptide, making it a valuable structural motif in the design of orally bioavailable peptide drugs.
B. Precursor for Polyamine-Peptide Conjugates
The nitrile (-C≡N) group is an excellent synthetic handle. Through catalytic hydrogenation (e.g., using Raney Nickel or Palladium on Carbon under H₂ gas), the cyanoethyl group can be reduced to a primary amine, yielding N-(3-aminopropyl)alanyl-alanine . This transformation bridges traditional peptide chemistry with polyamine chemistry, allowing researchers to synthesize cationic peptide dendrimers used in non-viral gene delivery and siRNA encapsulation .
References
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NextSDS. "Alanine, N-(2-cyanoethyl)alanyl- (9CI) — Chemical Substance Information." NextSDS Chemical Database. URL:[Link]
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McKinney, L. L., Uhing, E. H., Setzkorn, E. A., & Cowan, J. C. (1950). "Cyanoethylation of Alpha Amino Acids. I. Monocyanoethyl Derivatives." Journal of the American Chemical Society, 72(6), 2599-2603. URL:[Link]
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Torrelo, G., et al. (2012). "Michael additions of primary and secondary amines to acrylonitrile catalyzed by lipases." ResearchGate. URL:[Link]
